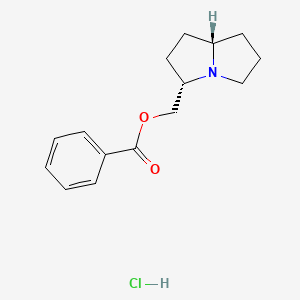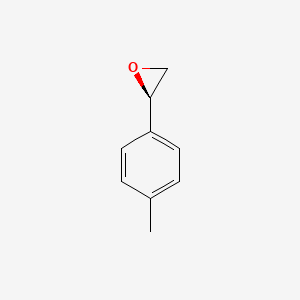
6-Methyleneoxymorphone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyleneoxymorphone is a synthetic opioid derivative, structurally related to oxymorphone. It is characterized by the presence of a methylene group at the 6-position of the morphinan skeleton. This compound is known for its potent analgesic properties and is primarily used in scientific research to explore opioid receptor interactions and pain management mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyleneoxymorphone typically involves the modification of oxymorphoneThe process often starts with oxymorphone as the precursor, followed by specific reagents and catalysts to achieve the desired structural modification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems to facilitate the methylene group introduction .
化学反応の分析
Types of Reactions: 6-Methyleneoxymorphone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the morphinan skeleton.
Reduction: Used to alter the oxidation state of specific atoms within the compound.
Substitution: Involves replacing one functional group with another, often to explore different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
6-Methyleneoxymorphone has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional modifications of opioid compounds.
Biology: Helps in understanding the interaction of opioids with biological receptors.
Medicine: Explored for its potential in pain management and as a model compound for developing new analgesics.
Industry: Utilized in the development of new synthetic pathways and production methods for opioid derivatives.
作用機序
6-Methyleneoxymorphone exerts its effects primarily through interaction with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. The binding of this compound to these receptors alters pain perception and produces analgesic effects. The compound’s mechanism involves modulation of neurotransmitter release and inhibition of pain signal transmission .
類似化合物との比較
Oxymorphone: A closely related opioid with similar analgesic properties but lacks the methylene group at the 6-position.
Morphine: Another opioid with a different structural configuration and pharmacological profile.
N-Phenethylnoroxymorphone: A derivative with enhanced receptor affinity and potency compared to oxymorphone.
Uniqueness: 6-Methyleneoxymorphone is unique due to the presence of the methylene group, which significantly influences its binding affinity and pharmacological effects. This structural modification enhances its potency and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
63251-69-4 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
(4R,4aS,7aS,12bS)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C18H21NO3/c1-10-5-6-18(21)13-9-11-3-4-12(20)15-14(11)17(18,16(10)22-15)7-8-19(13)2/h3-4,13,16,20-21H,1,5-9H2,2H3/t13-,16+,17+,18-/m1/s1 |
InChIキー |
BDDVLTQPEDUEFT-XFKAJCMBSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
正規SMILES |
CN1CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















